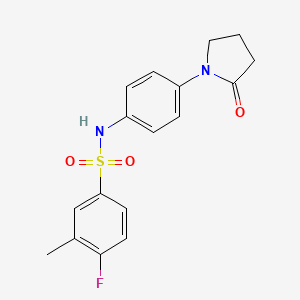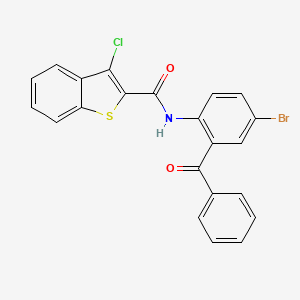![molecular formula C24H25FN4O3S B2941438 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide CAS No. 946300-91-0](/img/structure/B2941438.png)
2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide” is a complex organic molecule. It has a molecular formula of C24H25FN4O3S and an average mass of 468.544 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The molecule also contains fluorobenzyl and methoxybenzyl groups attached to the pyrimidine ring .Scientific Research Applications
Quantum Chemical Insight into Molecular Structure and Vibrational Analysis
A novel antiviral active molecule, related to the specified chemical structure, has been synthesized and characterized by spectroscopic methods. The molecule's geometry, natural bond orbital calculations, and vibrational assignments were carried out using density functional methods. Antiviral potency was investigated through docking against SARS-CoV-2 protein, showing significant potential due to stable hydrogen bonded interactions and favorable pharmacokinetic properties (Mary et al., 2020).
Crystal Structures of Pyrimidin-2-ylsulfanyl Acetamides
Studies on the crystal structures of compounds closely related to the requested chemical showed folded conformations around the thioacetamide bridge, with notable inclinations between the pyrimidine and benzene rings. This configuration is stabilized by intramolecular hydrogen bonds, indicating a characteristic structural motif among such compounds (Subasri et al., 2016).
Antimicrobial and Antifungal Activities
Synthesized derivatives of pyrimidinones and oxazinones, starting from citrazinic acid, have shown significant antimicrobial and antifungal activities. These findings suggest the potential for these compounds to serve as templates for developing new antimicrobial agents, with some showing comparable efficacy to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
A class of compounds, including analogues of the chemical , demonstrated potent inhibitory activity against both thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis. This dual inhibition profile suggests a promising avenue for the development of anticancer and antimicrobial therapies, indicating the broad therapeutic potential of these molecules (Gangjee et al., 2008).
Hepatitis B Virus Inhibition
A compound exhibiting structural similarities to the requested chemical has been synthesized and tested for its inhibitory activity against the Hepatitis B virus, demonstrating nanomolar activity. This suggests the molecule's potential as a lead compound for developing new antiviral drugs targeting HBV (Ivashchenko et al., 2019).
Future Directions
properties
IUPAC Name |
2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3S/c1-32-19-8-4-16(5-9-19)12-26-22(30)15-33-24-27-21-10-11-29(14-20(21)23(31)28-24)13-17-2-6-18(25)7-3-17/h2-9H,10-15H2,1H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULRMEJDEPGLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

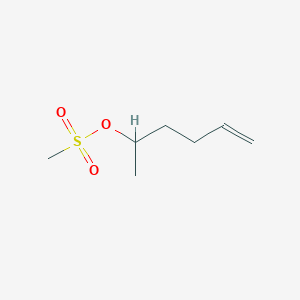


![Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2941363.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2941365.png)
![4,6-Difluoro-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2941367.png)
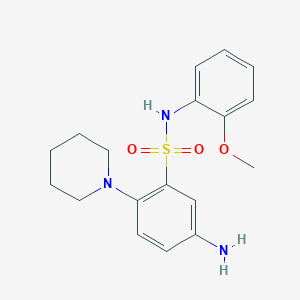
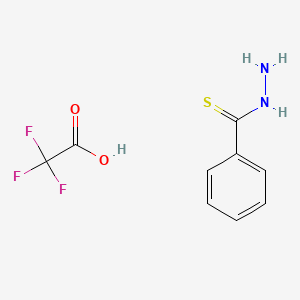
![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941370.png)
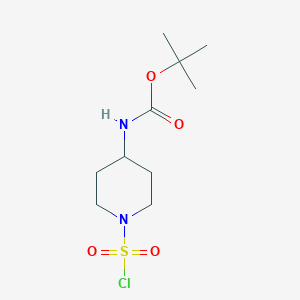
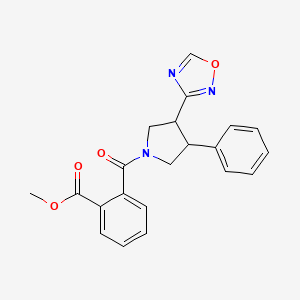
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2941373.png)
